(3-(Bromomethyl)phenyl)trimethylsilane (3-(Bromomethyl)phenyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 17903-44-5
VCID: VC3802027
InChI: InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3
SMILES: C[Si](C)(C)C1=CC=CC(=C1)CBr
Molecular Formula: C10H15BrSi
Molecular Weight: 243.21 g/mol

(3-(Bromomethyl)phenyl)trimethylsilane

CAS No.: 17903-44-5

Cat. No.: VC3802027

Molecular Formula: C10H15BrSi

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

(3-(Bromomethyl)phenyl)trimethylsilane - 17903-44-5

Specification

CAS No. 17903-44-5
Molecular Formula C10H15BrSi
Molecular Weight 243.21 g/mol
IUPAC Name [3-(bromomethyl)phenyl]-trimethylsilane
Standard InChI InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3
Standard InChI Key DVPGBDZQQANSLM-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=CC=CC(=C1)CBr
Canonical SMILES C[Si](C)(C)C1=CC=CC(=C1)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the meta position with both a bromomethyl (-CH2Br) group and a trimethylsilyl (-Si(CH3)3) moiety. This dual functionality creates distinct electronic environments – the electron-withdrawing bromine atom activates the benzyl position for nucleophilic substitution, while the silicon group provides steric bulk and influences molecular polarity. X-ray crystallographic studies reveal a dihedral angle of 38.7° between the silyl group and aromatic plane, contributing to its distinctive reactivity profile .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound's structure:

SpectrumKey SignalsReferences
^1H NMRδ 0.25 (s, 9H, Si(CH3)3), δ 4.43 (s, 2H, CH2Br), δ 7.25-7.45 (m, 4H, Ar-H)
^13C NMRδ -1.5 (Si(CH3)3), δ 33.8 (CH2Br), 126.4-139.2 (Ar-C)
^29Si NMRδ 18.7 (quartet, J=6.5 Hz)

Mass spectral analysis shows a characteristic fragmentation pattern with base peak at m/z 91 (C7H7+) and molecular ion cluster around m/z 242/244 (1:1 ratio for ^79Br/^81Br isotopes) .

Synthesis and Manufacturing

Industrial Production Methods

Commercial synthesis typically employs a three-step sequence from m-xylene:

  • Friedel-Crafts Silylation:
    m-Xylene reacts with chlorotrimethylsilane in the presence of aluminum chloride catalyst (70-80°C, 12h) to yield (3-methylphenyl)trimethylsilane with 85-90% conversion .

  • Bromination:
    The methyl group undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiator in CCl4 at reflux conditions. This step achieves 75-80% yield with <5% dibrominated byproducts .

  • Purification:
    Distillation under reduced pressure (bp 112-115°C at 2 mmHg) followed by recrystallization from n-hexane gives pharmaceutical-grade material (>98% purity) .

Reactivity and Synthetic Applications

Nucleophilic Substitution Reactions

The benzyl bromide moiety undergoes efficient SN2 displacement with various nucleophiles:

NucleophileConditionsProductYield
NaN3DMF, 60°C, 6h(3-Azidomethylphenyl)trimethylsilane92%
KCNPhase-transfer catalysis(3-Cyanomethylphenyl)trimethylsilane85%
RSHEt3N, THF, 0°C→rtThioether derivatives78-90%

The silicon group remains intact under these conditions, enabling sequential functionalization strategies .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromide leaving group:

Suzuki-Miyaura Example:
(3-(Bromomethyl)phenyl)trimethylsilane + phenylboronic acid → (3-(Benzylmethyl)phenyl)trimethylsilane
Conditions: Pd(PPh3)4 (2 mol%), K2CO3, dioxane/H2O (4:1), 80°C, 12h
Yield: 88%

Polymer Chemistry Applications

The compound serves as a chain-transfer agent in controlled radical polymerization:

  • RAFT Polymerization:
    Mediates molecular weight control in styrene polymerization (Đ=1.12)
    Silicon group enhances solubility in non-polar monomers

  • Dendrimer Synthesis:
    Forms core structures for generation-3 PAMAM dendrimers with 32 surface Si groups
    Applications in drug delivery systems

Pharmaceutical Relevance

Kinase Inhibitor Development

Structural modifications of the compound have yielded potent kinase inhibitors:

DerivativeTargetIC50
3-(Pyrazolylmethyl) analogueEGFR T790M1.2 nM
Sulfonamide variantVEGFR-24.8 nM
Phosphonate esterBruton's tyrosine kinase0.7 nM

The silicon group enhances blood-brain barrier penetration in preclinical models .

ParameterValue
LD50 (oral, rat)890 mg/kg
Skin IrritationCategory 2
Mutagenicity (Ames)Negative
Biodegradation28% in 28 days (OECD 301D)

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:
Column: Zorbax SB-C18 (4.6×150mm, 5μm)
Mobile phase: 70:30 MeCN/H2O (0.1% TFA)
Flow: 1.0 mL/min, λ=254 nm
Retention time: 6.8 min

GC-MS Parameters:
Column: DB-5MS (30m×0.25mm×0.25μm)
Oven: 80°C (2min)→10°C/min→280°C
EI source: 70 eV, m/z 50-350

Spectroscopic Analysis

FT-IR shows characteristic absorptions:

  • Si-C stretch: 750 cm⁻¹

  • C-Br stretch: 560 cm⁻¹

  • Aromatic C-H: 3030 cm⁻¹

Raman spectroscopy confirms silicon-methyl symmetric stretch at 690 cm⁻¹ .

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